Mutant EGFR inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Mutant Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of compounds designed to target and inhibit the activity of mutated forms of the EGFR protein. These mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). The mutations lead to uncontrolled cell proliferation and survival, making EGFR a critical target for cancer therapy .
科学的研究の応用
Mutant EGFR inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study the structure-activity relationship of EGFR and its mutants.
Biology: Employed in cell-based assays to understand the role of EGFR in cell signaling and cancer progression.
Medicine: Developed as therapeutic agents for the treatment of cancers with EGFR mutations, particularly NSCLC.
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs
作用機序
Mutant EGFR inhibitors exert their effects by binding to the tyrosine kinase domain of the EGFR protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitors are designed to selectively target mutant forms of EGFR, thereby sparing normal cells and reducing side effects .
Safety and Hazards
将来の方向性
The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mutant EGFR inhibitors often involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of these inhibitors typically involves large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving high-throughput screening of reaction conditions and purification methods such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Mutant EGFR inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions are typically the desired EGFR inhibitors with specific functional groups that enhance their binding affinity and selectivity for the mutant EGFR protein .
類似化合物との比較
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Afatinib: A second-generation inhibitor that irreversibly binds to EGFR.
Osimertinib: A third-generation inhibitor designed to overcome resistance mutations.
Uniqueness
Mutant EGFR inhibitors are unique in their ability to selectively target and inhibit mutant forms of EGFR, which are often resistant to first- and second-generation inhibitors. This selectivity makes them highly effective in treating cancers with specific EGFR mutations, offering a significant advantage over earlier generations of EGFR inhibitors .
特性
IUPAC Name |
N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQPCQJBYPRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。